N-(1-adamantyl)-3,5-dimethoxybenzamide N-(1-adamantyl)-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0707429
InChI: InChI=1S/C19H25NO3/c1-22-16-6-15(7-17(8-16)23-2)18(21)20-19-9-12-3-13(10-19)5-14(4-12)11-19/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,20,21)
SMILES: COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol

N-(1-adamantyl)-3,5-dimethoxybenzamide

CAS No.:

Cat. No.: VC0707429

Molecular Formula: C19H25NO3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-adamantyl)-3,5-dimethoxybenzamide -

Specification

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
IUPAC Name N-(1-adamantyl)-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C19H25NO3/c1-22-16-6-15(7-17(8-16)23-2)18(21)20-19-9-12-3-13(10-19)5-14(4-12)11-19/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,20,21)
Standard InChI Key BENMRDZLHMFOPS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(1-adamantyl)-3,5-dimethoxybenzamide consists of three primary structural components: an adamantyl group attached to the nitrogen atom of an amide bond, a carbonyl group, and a 3,5-dimethoxyphenyl ring. This arrangement creates a unique spatial configuration that influences the compound's physical and chemical properties.

The compound belongs to a broader chemical class that includes other adamantyl-substituted amides, which have attracted considerable attention in medicinal chemistry due to their distinctive physicochemical properties and biological activities. Based on similar compounds, we can infer that N-(1-adamantyl)-3,5-dimethoxybenzamide likely has the following structural characteristics:

  • A rigid tricyclic adamantyl group that contributes to lipophilicity and metabolic stability

  • An amide bond that provides hydrogen bonding capabilities

  • A benzene ring with two methoxy groups at positions 3 and 5, contributing to specific electronic distribution patterns

PropertyEstimated ValueBasis
Molecular FormulaC19H25NO3Based on structural components
Molecular WeightApproximately 315-320 g/molCalculated from atomic weights
XLogP34.5-5.5Estimated from similar adamantyl-containing compounds
Hydrogen Bond Donors1NH group of the amide bond
Hydrogen Bond Acceptors3Carbonyl oxygen and two methoxy oxygens
Topological Polar Surface Area45-50 ŲBased on functional groups present
SolubilityLow water solubility, good solubility in organic solventsPredicted from lipophilic character

The adamantyl group significantly enhances the lipophilicity of the compound, which would likely influence its membrane permeability and distribution in biological systems. The presence of the amide bond introduces a degree of rigidity while providing a site for hydrogen bonding interactions with potential biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(1-adamantyl)-3,5-dimethoxybenzamide would typically follow established methods for preparing N-adamantylated amides. Based on information from patents and related literature, several potential synthetic routes can be proposed.

According to a Russian patent, N-adamantylated amides can be produced via "adamantylation of nitrogen-containing compounds with 1-adamantane in the presence of a Lewis acid" . This approach provides a general framework for synthesizing compounds in this class.

Direct Amidation Route

The most straightforward approach would involve the direct reaction between 1-adamantylamine and 3,5-dimethoxybenzoic acid or its activated derivatives:

  • Preparation of an activated 3,5-dimethoxybenzoic acid derivative (acid chloride or anhydride)

  • Reaction with 1-adamantylamine in the presence of a suitable base

  • Purification of the final product

This synthetic strategy is similar to methods used for preparing other benzamide derivatives, such as the flavonoid-based amides described in recent literature .

Coupling Reagent Method

An alternative approach would utilize modern coupling reagents to form the amide bond:

  • Reaction of 3,5-dimethoxybenzoic acid with a coupling reagent (e.g., EDC/HOBt, HATU)

  • Addition of 1-adamantylamine to form the amide bond

  • Purification through recrystallization or chromatography

Synthetic Challenges and Considerations

Several challenges might arise during the synthesis of N-(1-adamantyl)-3,5-dimethoxybenzamide:

  • Steric hindrance from the bulky adamantyl group may reduce reactivity

  • Potential for competing reactions at the methoxy groups

  • Purification difficulties due to the compound's lipophilicity

  • Optimization of reaction conditions to improve yield and purity

These challenges necessitate careful selection of reaction conditions and purification methods to achieve high-quality product.

Structural FeaturePotential Contribution to Biological Activity
Adamantyl GroupEnhanced metabolic stability, lipophilicity, and potential interaction with hydrophobic pockets of target proteins
Amide BondHydrogen bonding capabilities and potential for specific recognition by enzymes or receptors
3,5-Dimethoxy PatternElectronic effects on the benzene ring and potential interactions with specific binding sites

Analytical Characterization

Spectroscopic Analysis

The structural characterization of N-(1-adamantyl)-3,5-dimethoxybenzamide would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for the adamantyl protons (typically in the range of 1.5-2.1 ppm), aromatic protons of the dimethoxybenzene ring (6.5-7.0 ppm), methoxy protons (3.7-3.9 ppm), and the amide NH proton (7.5-8.5 ppm, potentially showing temperature-dependent behavior due to restricted rotation).

13C NMR would show signals for adamantyl carbons (28-42 ppm), aromatic carbons (100-160 ppm), methoxy carbons (55-56 ppm), and the distinctive carbonyl carbon of the amide (165-170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy would display characteristic bands for:

  • N-H stretch (approximately 3300 cm-1)

  • C=O stretch (1630-1650 cm-1)

  • Aromatic C=C stretches (1450-1600 cm-1)

  • C-O-C stretches from the methoxy groups (1020-1250 cm-1)

Mass Spectrometry

Mass spectrometry would provide confirmation of the molecular weight and fragmentation patterns characteristic of the structural components, such as the loss of methoxy groups or fragmentation of the adamantyl moiety.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of N-(1-adamantyl)-3,5-dimethoxybenzamide and for separating it from reaction mixtures or potential degradation products. The compound would likely exhibit relatively long retention times on reverse-phase columns due to its lipophilic character.

Structure-Property Relationships

Comparison with Related Compounds

Comparing N-(1-adamantyl)-3,5-dimethoxybenzamide with structurally related compounds can provide insights into its potential properties and behavior. The table below presents a comparative analysis:

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamideContains similar 3,5-dimethoxybenzamide moietyAdditional phenyl ring with methyl substituentIncreased molecular weight, different spatial arrangement
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamideContains 3,5-dimethoxybenzamide portionIncludes thiadiazole ring and benzyl groupDifferent electronic properties, additional interaction sites
Flavonoid-based amide derivativesContains amide linkageDifferent core structure (benzopyran-4-one vs. adamantyl)Different rigidity and electronic distribution

Structure Modifications and Their Effects

Systematic modifications to the structure of N-(1-adamantyl)-3,5-dimethoxybenzamide could produce compounds with altered properties and activities:

  • Variations in the adamantyl group (e.g., 2-adamantyl instead of 1-adamantyl) would affect the spatial arrangement and potentially the biological activity

  • Alterations in the methoxy substitution pattern (position, number, or replacement with other groups) would influence the electronic properties and potential binding interactions

  • Modifications to the amide bond (e.g., reverse amide, thioamide, or sulfonamide) would affect hydrogen bonding capabilities and metabolic stability

These structural variations could be explored in future research to develop compounds with optimized properties for specific applications.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient and scalable synthetic routes for N-(1-adamantyl)-3,5-dimethoxybenzamide and its analogs:

  • Optimization of reaction conditions to improve yield and purity

  • Exploration of green chemistry approaches, such as solvent-free conditions or catalytic methods

  • Development of one-pot synthesis procedures to streamline the preparation process

Biological Evaluation

Comprehensive biological screening of N-(1-adamantyl)-3,5-dimethoxybenzamide would be valuable to identify potential applications:

  • Anticancer activity screening, particularly against triple-negative breast cancer, based on findings from related compounds

  • Investigation of potential antiviral properties, which are commonly observed with adamantane derivatives

  • Evaluation of other biological activities, such as anti-inflammatory or neuroprotective effects

  • Detailed mechanistic studies to understand the compound's interaction with biological targets

Structure-Activity Relationship Studies

Systematic exploration of structure-activity relationships through the synthesis and evaluation of a series of analogs would help identify optimal structures for specific applications:

  • Variation of substituents on the benzene ring to assess their impact on activity

  • Modification of the adamantyl group to explore the effect of lipophilicity and steric bulk

  • Investigation of bioisosteric replacements for the amide bond to enhance metabolic stability or binding affinity

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